[2-methyl-3-(4-nitrophenyl)-4-oxochromen-7-yl] 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
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Overview
Description
[2-methyl-3-(4-nitrophenyl)-4-oxochromen-7-yl] 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromen-4-one core, a nitrophenyl group, and a pentanoate ester. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-methyl-3-(4-nitrophenyl)-4-oxochromen-7-yl] 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration of the chromen-4-one intermediate using a nitrating agent such as nitric acid.
Esterification: The final step involves the esterification of the chromen-4-one derivative with 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and nitrophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Amino derivatives.
Substitution: Various substituted chromen-4-one derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound serves as an intermediate in the synthesis of more complex molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology
Antimicrobial Activity: Potential use as an antimicrobial agent due to its nitrophenyl group.
Enzyme Inhibition: Possible inhibitor of specific enzymes involved in metabolic pathways.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Anti-inflammatory: Potential anti-inflammatory properties.
Industry
Material Science: Use in the development of new materials with specific optical properties.
Agriculture: Possible application as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of [2-methyl-3-(4-nitrophenyl)-4-oxochromen-7-yl] 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chromen-4-one core may also play a role in binding to biological macromolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
[2-methyl-3-(4-aminophenyl)-4-oxochromen-7-yl] 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate: Similar structure but with an amino group instead of a nitro group.
[2-methyl-3-(4-chlorophenyl)-4-oxochromen-7-yl] 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
The presence of the nitrophenyl group in [2-methyl-3-(4-nitrophenyl)-4-oxochromen-7-yl] 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate imparts unique electronic and steric properties, making it distinct from its analogs
Properties
Molecular Formula |
C27H30N2O8 |
---|---|
Molecular Weight |
510.5 g/mol |
IUPAC Name |
[2-methyl-3-(4-nitrophenyl)-4-oxochromen-7-yl] 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C27H30N2O8/c1-7-15(2)23(28-26(32)37-27(4,5)6)25(31)36-19-12-13-20-21(14-19)35-16(3)22(24(20)30)17-8-10-18(11-9-17)29(33)34/h8-15,23H,7H2,1-6H3,(H,28,32) |
InChI Key |
UNJSUMXTMBCDEV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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